molecular formula C11H13N3O2 B13645935 methyl 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylate

methyl 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B13645935
M. Wt: 219.24 g/mol
InChI Key: CFRCBICVJRVRFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylate typically involves the reaction of 2-aminobenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA, causing changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate
  • Methyl 2-amino-1H-1,3-benzodiazole-6-carboxylate

Uniqueness

Methyl 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and the carboxylate group at the 5-position make it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-amino-1-ethylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-14-9-5-4-7(10(15)16-2)6-8(9)13-11(14)12/h4-6H,3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRCBICVJRVRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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